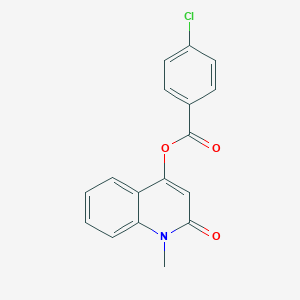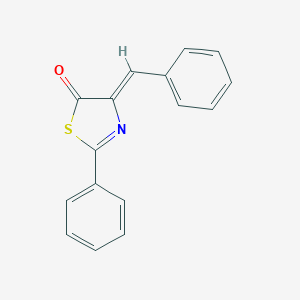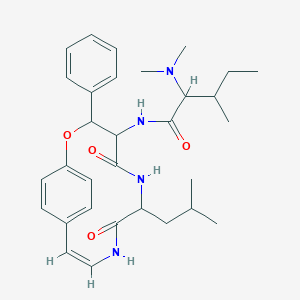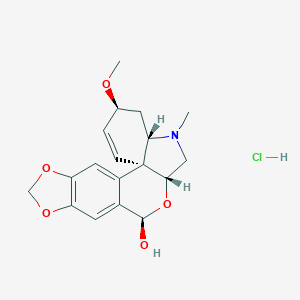
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QCB, and it has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of QCB is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. QCB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, QCB prevents the replication of cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
QCB has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. QCB has also been found to inhibit angiogenesis, the formation of new blood vessels that is essential for the growth and spread of cancer cells. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using QCB in lab experiments is its wide range of biological activities. QCB has been found to have antitumor, anti-inflammatory, and antioxidant properties, making it a versatile compound for scientific research. Additionally, QCB is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using QCB in lab experiments is its potential toxicity. QCB has been found to have cytotoxic effects on normal cells, which could limit its potential applications in vivo.
Future Directions
There are several future directions for research on QCB. One potential direction is the development of QCB derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of QCB and its potential applications in cancer therapy and the treatment of inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration of QCB for therapeutic purposes.
Synthesis Methods
The synthesis of QCB involves the reaction of 4-chlorobenzoic acid with 2-methyl-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic anhydride and sulfuric acid. This reaction results in the formation of QCB as a yellow solid.
Scientific Research Applications
QCB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. QCB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
(1-methyl-2-oxoquinolin-4-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C17H12ClNO3/c1-19-14-5-3-2-4-13(14)15(10-16(19)20)22-17(21)11-6-8-12(18)9-7-11/h2-10H,1H3 |
InChI Key |
RUGCDJLIGKPNEW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)


![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
